molecular formula C4H5P B1207970 1H-phosphole CAS No. 288-01-7

1H-phosphole

Cat. No.: B1207970
CAS No.: 288-01-7
M. Wt: 84.06 g/mol
InChI Key: DJMUYABFXCIYSC-UHFFFAOYSA-N
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Description

1H-Phosphole is a five-membered heterocyclic compound containing one phosphorus atom in its aromatic ring. It is a fundamental organophosphorus scaffold with unique electronic and structural properties due to the presence of phosphorus, which contributes to its distinct aromaticity and reactivity. The compound was first synthesized and characterized via low-temperature ³¹P NMR spectroscopy, revealing a chemical shift of δ = −50.9 ppm and a coupling constant ¹J(P,H) = 218.2 Hz, consistent with its phosphorus-centered aromaticity . The molecular formula of the parent 1H-phosphole is C₄H₅P (MW: 84.06 g/mol), though derivatives with alkyl, aryl, or heteroatom substituents are widely studied . For example, 1-butyl-3,4-dimethyl-1H-phosphole (C₁₀H₁₇P, MW: 168.22 g/mol) demonstrates how alkylation enhances stability and modulates reactivity .

1H-Phosphole derivatives are critical in materials science and catalysis due to their ability to form coordination complexes and oligomers. For instance, fluorinated 1H-phosphole oligomers (e.g., 6-1H-P, pF-6P) exhibit tunable electronic properties for optoelectronic applications . Theoretical studies further highlight their aromatic character, which is weaker than benzene but stronger than pyrrole due to phosphorus’s lower electronegativity .

Properties

CAS No.

288-01-7

Molecular Formula

C4H5P

Molecular Weight

84.06 g/mol

IUPAC Name

1H-phosphole

InChI

InChI=1S/C4H5P/c1-2-4-5-3-1/h1-5H

InChI Key

DJMUYABFXCIYSC-UHFFFAOYSA-N

SMILES

C1=CPC=C1

Canonical SMILES

C1=CPC=C1

Other CAS No.

288-01-7

Origin of Product

United States

Scientific Research Applications

Chemistry

1H-Phosphole serves as a versatile building block for synthesizing more complex phosphole derivatives. Its unique electronic properties make it suitable for applications in organic synthesis and materials science.

  • Catalysis : It acts as a catalyst in various reactions, including polymerization and cyclization processes.
  • Material Science : Phosphole derivatives are explored for their potential use in organic electronics due to their conductive properties.

Biology

The biological applications of 1H-phosphole are primarily focused on its potential therapeutic effects:

  • Antimicrobial Activity : Certain derivatives exhibit significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Anticancer Potential : Research indicates that phosphole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and A549 cells.
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Phosphole AMCF-715Apoptosis induction
Phosphole BHeLa10Cell cycle arrest
1H-PhospholeA54912ROS generation

Medicine

Research is ongoing to evaluate the therapeutic potential of 1H-phosphole derivatives in treating various diseases:

  • Neuroprotective Effects : Studies have shown that phosphole compounds can reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Comparative Studies

Comparative analyses with similar compounds reveal differences in biological activity based on structural modifications:

CompoundAntibacterial ActivityCytotoxicity (MCF-7)Neuroprotective Effects
1H-PhospholeModerateHighSignificant
1,3-Dimethyl-3-phospholene 1-oxideLowModerateMinimal
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxideHighLowModerate

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of phosphole derivatives for their cytotoxicity against various cancer cell lines. Results indicated enhanced anticancer activity with specific structural modifications.

Case Study 2: Neuroprotection in Animal Models

Research published in Neuroscience Letters evaluated the neuroprotective effects of a phosphole derivative in a mouse model of Alzheimer's disease. The treatment group exhibited reduced amyloid-beta levels and improved cognitive function compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

1H-Phosphole belongs to a family of phosphorus-containing heterocycles. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
1H-Phosphole C₄H₅P 84.06 Aromatic phosphorus ring δ(P) = −50.9 ppm; ¹J(P,H) = 218.2 Hz
1H-Phosphole, 1-butyl-3,4-dimethyl C₁₀H₁₇P 168.22 Alkyl-substituted phosphole Enhanced steric protection; stable under ambient conditions
1H-Phosphole, 2,3-dihydro-1-phenyl-, 1-selenide C₁₀H₁₁PSe 241.13 Selenium-substituted dihydrophosphole Increased polarizability; potential for redox-active materials
1,3-Dimethyl-2,5-dihydro-1H-phosphole 1-oxide C₆H₁₁OP 130.12 Oxidized phosphorus center Higher polarity; δ(P) shifts upfield compared to non-oxidized derivatives
1H-Sexiphosphole (6-1H-P) Oligomer (C₄H₅P)₆ ~504.36 Conjugated phosphole oligomer Extended π-system; semiconductor properties

Electronic and Geometric Properties

  • Aromaticity : 1H-Phosphole exhibits moderate aromaticity (NICS = −5.2) due to delocalization of the phosphorus lone pair into the π-system, weaker than benzene (NICS = −10.2) but stronger than pyrrole (NICS = −3.7) .
  • Fluorinated Derivatives: Perfluoro-1H-phosphole oligomers (pF-6P) show reduced HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing their conductivity .
  • Oxidized Derivatives : Phosphole oxides (e.g., 1,3-dimethyl-1-oxide) exhibit diminished aromaticity due to electron withdrawal by the P=O group, shifting ³¹P NMR signals upfield (δ = −10 to 0 ppm) .

Key Research Findings

  • Theoretical Insights : DFT studies confirm that alkylation at the phosphorus center increases steric bulk but has minimal impact on aromaticity, whereas oxidation disrupts π-delocalization .
  • Oligomer Properties: Fluorinated 1H-phosphole oligomers exhibit bathochromic shifts in UV-Vis spectra (λₘₐₓ = 420 nm) compared to non-fluorinated analogs (λₘₐₓ = 380 nm), indicating enhanced conjugation .

Preparation Methods

Cyclization of 1,3-Diynes with Primary Phosphines

The cyclization of 1,3-diynes with primary phosphines represents one of the most widely utilized methods for synthesizing 1H-phospholes. First reported by Märkl in 1967, this approach involves the reaction of a primary phosphine (e.g., phenylphosphine) with a 1,3-diyne under controlled conditions to form a 1,2,5-trisubstituted phosphole . For instance, the synthesis of 2,5-diferrocenyl-1-phenyl-1H-phosphole (3) is achieved by treating phenylphosphine with 1,4-diferrocenylbutadiyne in a benzene/THF solvent mixture (1:1 v/v) at 0°C, followed by gradual warming to room temperature . The reaction proceeds via nucleophilic attack of the deprotonated phosphine on the diyne, leading to cyclization and aromatization (Scheme 1).

Key Reaction Parameters :

  • Solvent : Benzene/THF mixtures (1:1 v/v)

  • Temperature : 0°C to 25°C

  • Base : n-Butyllithium (0.8 equivalents)

  • Yield : ~60%

This method is highly versatile, accommodating diverse substituents on both the phosphine and diyne components. However, the handling of air-sensitive primary phosphines and the need for anhydrous conditions pose practical challenges.

Ring Expansion/Contraction of Phospholenes

The transformation of partially unsaturated phospholenes into fully aromatic 1H-phospholes via dehydrogenation or ring-contraction reactions offers an alternative synthetic route. For example, 3-phospholenes—phosphorus-containing five-membered rings with one double bond—can undergo dehydrogenation using agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 1H-phospholes . This method is particularly advantageous for introducing electron-withdrawing substituents, which stabilize the aromatic ring system.

Mechanistic Insight :
Dehydrogenation of 3-phospholenes involves the removal of two hydrogen atoms, leading to the formation of a planar, conjugated π-system. The reaction typically requires elevated temperatures (80–120°C) and proceeds in moderate yields (40–65%) .

Zirconium-Mediated Synthesis

Zirconium complexes, such as zirconacyclopentadienes, have been employed to construct 1H-phosphole rings through transmetallation reactions. In this approach, zirconacyclopentadienes—generated from the reaction of alkynes with zirconium(II) chloride—are treated with phosphorus halides (e.g., PCl₃) to form the phosphole ring . The method enables precise control over substitution patterns, as the zirconium intermediate can be selectively functionalized prior to phosphorus insertion.

Representative Example :

  • Substrate : Zirconacyclopentadiene derived from 1,4-diphenylbutadiyne

  • Phosphorus Source : PCl₃

  • Conditions : Tetrahydrofuran (THF), −78°C to room temperature

  • Yield : 50–70%

This strategy is limited by the high cost of zirconium precursors and the sensitivity of intermediates to moisture.

Electrocyclic Ring-Opening of Phospholenes

Thermal or photochemical electrocyclic ring-opening of phospholenes provides access to 1H-phospholes through a pericyclic mechanism. For instance, heating 1-methyl-3,4-dimethylphospholene at 150°C induces a conrotatory ring-opening, yielding 1-methyl-1H-phosphole as the major product . The reaction is highly dependent on the substituents’ electronic and steric profiles, with electron-donating groups favoring aromatization.

Experimental Conditions :

  • Temperature : 150°C (thermal) or UV irradiation (photochemical)

  • Solvent : Toluene or dichloromethane

  • Yield : 55–75%

Comparative Analysis of Preparation Methods

The table below summarizes the advantages, limitations, and optimal use cases for each synthetic approach:

MethodKey AdvantagesLimitationsOptimal Use Case
Cyclization of 1,3-DiynesHigh versatility; accommodates diverse substituentsRequires air-sensitive reagentsSynthesis of trisubstituted phospholes
Ring Expansion of PhospholenesSuitable for electron-deficient systemsModerate yields; harsh conditionsFunctionalized phospholes
Zirconium-Mediated SynthesisPrecise substitution controlCostly precursors; moisture sensitivitySymmetrical phospholes
Electrocyclic Ring-OpeningAtom-economical; no byproductsLimited to specific substituentsLab-scale synthesis

Q & A

Basic Research Questions

Q. How can the structural properties of 1H-phosphole derivatives be theoretically analyzed?

  • Methodological Answer : Density Functional Theory (DFT) is a robust computational approach for analyzing structural properties, aromaticity, and reactivity. For example, studies on 1H-phosphole derivatives use DFT to calculate bond lengths, electron distribution, and reaction pathways. Ensure basis sets (e.g., B3LYP/6-31G*) are validated against experimental data for accuracy. Cross-reference computational results with crystallographic or spectroscopic data to confirm predictions .

Q. What analytical techniques are recommended for detecting phosphorus in 1H-phosphole compounds?

  • Methodological Answer : Use colorimetric methods like the Hach TNT 843 or Standard Method 4500-PE for phosphate detection. Validate results statistically (e.g., t-tests for method comparison) and include quality controls such as spike recovery tests. For complex matrices, combine with HPLC using phosphate-buffered mobile phases (e.g., pH 7.6 phosphate buffer with acetonitrile) to enhance specificity .

Q. What are the best practices for preparing phosphate buffers in experiments involving 1H-phosphole?

  • Methodological Answer : Prepare phosphate buffers by mixing monobasic and dibasic salts (e.g., K₂HPO₄/KH₂PO₄) in ratios tailored to target pH (see standardized tables for precise volumes). Adjust pH with NaOH or H₃PO₄, and verify using a calibrated pH meter. For stability, use freshly prepared buffers and avoid prolonged storage to prevent microbial growth or precipitation .

Q. What are the critical considerations for sample stability when analyzing 1H-phosphole derivatives?

  • Methodological Answer : Orthophosphate samples must be analyzed within 48 hours to prevent degradation. Preserve samples at 4°C in amber glass vials to limit photochemical reactions. For total phosphorus analysis, acidify samples to pH <2 with sulfuric acid and store at 4°C for up to 28 days. Include blank controls to monitor contamination .

Advanced Research Questions

Q. How should researchers handle contradictions in spectroscopic data when characterizing novel 1H-phosphole derivatives?

  • Methodological Answer : Cross-validate conflicting data using complementary techniques. For instance, if IR spectra (e.g., P=O stretches) disagree with computational predictions, perform NMR (³¹P) or X-ray crystallography to resolve ambiguities. Re-examine sample purity via HPLC and ensure calibration standards are traceable. Document discrepancies transparently in publications .

Q. What strategies are effective for extrapolating toxicological data from organophosphate classes to 1H-phosphole?

  • Methodological Answer : Conduct a limited literature search on organophosphates with similar substituents (e.g., aryl or alkyl groups). Use read-across approaches to infer toxicity, but validate with in vitro assays (e.g., acetylcholinesterase inhibition). Address uncertainties by citing class-specific ADME (absorption, distribution, metabolism, excretion) limitations and prioritizing in silico models (e.g., QSAR) for initial screening .

Q. How can computational models predict the reactivity of 1H-phosphole derivatives in synthetic pathways?

  • Methodological Answer : Apply DFT to model reaction intermediates and transition states. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) and compare with analogous phospholes. Use solvent effect models (e.g., PCM) to simulate reaction environments .

Q. What methodologies are recommended for synthesizing and characterizing novel 1H-phosphole oxides?

  • Methodological Answer : Optimize synthetic routes (e.g., cycloaddition or phosphorylation) under inert atmospheres to prevent oxidation. Characterize products using ³¹P NMR for phosphorus environment analysis and mass spectrometry for molecular weight confirmation. For structural elucidation, combine XRD with Hirshfeld surface analysis to study intermolecular interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-phosphole
Reactant of Route 2
1H-phosphole

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